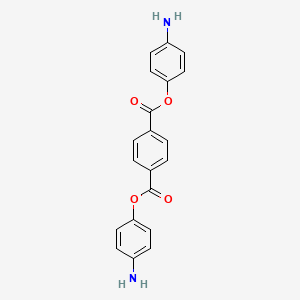

Bis(4-aminophenyl) terephthalate

Übersicht

Beschreibung

Bis(4-aminophenyl) terephthalate is a chemical compound with the molecular formula C20H16N2O4. It is also known as 1,4-benzenedicarboxylic acid bis(4-aminophenyl) ester. This compound is characterized by its two 4-aminophenyl groups attached to a terephthalate core. It is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(4-aminophenyl) terephthalate can be synthesized through the reaction of terephthalic acid with 4-aminophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to form the terephthaloyl chloride intermediate, which then reacts with 4-aminophenol to yield the final product . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is carefully monitored to maintain optimal conditions and maximize yield .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-aminophenyl) terephthalate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

Bis(4-aminophenyl) terephthalate is utilized in various scientific research applications, including:

Chemistry: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.

Wirkmechanismus

The mechanism by which bis(4-aminophenyl) terephthalate exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with other functional groups, facilitating the formation of complex structures. The terephthalate core provides rigidity and stability to the compound, making it suitable for use in high-performance materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Bis(4-aminophenyl) ether

- Bis(4-aminophenyl) sulfone

- Bis(4-aminophenyl) methane

Uniqueness

Bis(4-aminophenyl) terephthalate is unique due to its terephthalate core, which imparts superior thermal stability and mechanical strength compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials .

Biologische Aktivität

Bis(4-aminophenyl) terephthalate (CAS No. 16926-73-1) is a chemical compound with the molecular formula . It consists of two 4-aminophenyl groups attached to a terephthalate core, making it notable for its potential applications in various scientific and industrial fields. This article focuses on the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of terephthalic acid with 4-aminophenol, often facilitated by dehydrating agents like thionyl chloride. The reaction pathway can be summarized as follows:

- Formation of Terephthaloyl Chloride : Terephthalic acid is converted to its acyl chloride form.

- Reaction with 4-Aminophenol : The acyl chloride reacts with 4-aminophenol to yield this compound.

Chemical Reactions

This compound can undergo several chemical reactions, including:

- Oxidation : Amino groups can be oxidized to nitro groups.

- Reduction : The compound can be reduced to form primary amines.

- Substitution Reactions : Electrophilic substitution can occur on the aromatic rings.

These reactions are significant for modifying the compound's properties for specific applications.

The biological activity of this compound is largely attributed to its functional groups. The amino groups can form hydrogen bonds, facilitating interactions with biological molecules such as proteins and nucleic acids. This interaction may lead to various biological effects, including:

- Antioxidant Activity : Potential scavenging of free radicals due to the presence of amino groups.

- Antimicrobial Properties : Some derivatives have shown activity against certain bacterial strains.

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study demonstrated that derivatives of this compound exhibited significant antioxidant properties, effectively reducing oxidative stress markers in cellular models. This suggests potential applications in protecting against oxidative damage in biological systems.

-

Antimicrobial Activity Assessment :

- Research indicated that certain derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, showing that modifications to the amino groups enhanced antimicrobial efficacy.

-

Drug Delivery Systems :

- Investigations into drug delivery applications revealed that this compound could serve as a carrier for pharmaceuticals, improving solubility and bioavailability. Its ability to form stable complexes with drugs was noted as a key advantage.

Comparative Analysis

| Compound | Biological Activity | Notable Applications |

|---|---|---|

| This compound | Antioxidant, Antimicrobial | Drug delivery systems |

| Bis(4-aminophenyl) Ether | Limited biological studies | Polymer synthesis |

| Bis(4-aminophenyl) Sulfone | Antimicrobial | Coatings and adhesives |

Eigenschaften

IUPAC Name |

bis(4-aminophenyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h1-12H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTXGNJIXHFHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)C(=O)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694865 | |

| Record name | Bis(4-aminophenyl) benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16926-73-1 | |

| Record name | Bis(4-aminophenyl) benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-aminophenyl) Terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the advantages of incorporating Bis(4-aminophenyl) terephthalate into polyimides?

A1: this compound is a diamine monomer that, when incorporated into the backbone of polyimides, introduces ester linkages. These linkages disrupt the chain packing of the polymer, leading to several desirable properties. [, ] Studies have shown that PEIs synthesized with this compound exhibit: [, ]

Q2: How does the structure of this compound influence the properties of the resulting polyimides?

A2: The presence of both the ester group and the rigid aromatic rings in this compound contributes to the unique properties of the resulting PEIs. []

Q3: What are the potential applications of poly(ester imide)s synthesized with this compound?

A3: The combination of low CTE, low water absorption, good thermal stability, and desirable mechanical properties makes these PEIs suitable for various high-performance applications, such as: [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.